2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole
Description
2-(2-Chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a pyridinyl substituent at position 2 and a 2,6-dichlorobenzyl group at position 1 of the benzimidazole core.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3/c20-14-6-3-7-15(21)13(14)11-25-17-9-2-1-8-16(17)24-19(25)12-5-4-10-23-18(12)22/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGWOAMKIFVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=C(N=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization.
The introduction of the 2-chloro-3-pyridinyl group can be accomplished through a nucleophilic substitution reaction. This involves reacting the benzimidazole intermediate with 2-chloro-3-pyridine under basic conditions, often using a strong base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
The final step involves the attachment of the 2,6-dichlorobenzyl group to the nitrogen atom of the benzimidazole ring. This can be achieved through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride in the presence of a base like triethylamine or sodium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO for nucleophilic substitution; electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced aromaticity or hydrogenated rings. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study assessed the antimicrobial activity of synthesized analogs of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values indicating potent activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (fungal)
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Effective against Bacillus subtilis |
| N8 | 1.43 | Effective against E. coli |
| N18 | 4.53 | Significant anticancer activity |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been widely explored due to their ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity Assessment
In vitro studies on human colorectal carcinoma cell lines (HCT116) showed that certain derivatives of the compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency:
- N9 : IC50 = 5.85 µM
- N18 : IC50 = 4.53 µM
These results highlight the potential of the compound in cancer therapy, showing effectiveness greater than conventional treatments .
Synthesis and Development
The synthesis of this compound typically involves nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide. The presence of multiple chlorine atoms and methyl groups in its structure enhances its reactivity and biological potential.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Variations
The compound’s uniqueness lies in its 2,6-dichlorobenzyl and 2-chloro-3-pyridinyl substituents. Key structural analogs and their differences include:
Key Observations :
- Halogenation Patterns : The target compound’s 2,6-dichlorobenzyl group likely enhances lipophilicity and metabolic stability compared to analogs with methoxy or methyl substituents .
- Benzimidazole Core Modifications : Methyl groups at positions 5 and 6 (e.g., CAS 337920-65-7) may sterically hinder interactions in biological systems compared to the unmodified core of the target compound .
Physicochemical Properties
- Lipophilicity : The 2,6-dichlorobenzyl group increases logP compared to methoxy-substituted analogs, suggesting improved membrane permeability but reduced aqueous solubility .
- Thermal Stability : Dichlorinated benzyl derivatives (e.g., CAS 329235-03-2) typically exhibit higher melting points (>200°C) due to halogen-mediated crystal packing .
Biological Activity
2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, particularly its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H12Cl3N3
- Molecular Weight : 388.68 g/mol
- CAS Number : 338411-23-7
- Structure : The compound features a benzimidazole core with a chloropyridinyl group and a dichlorobenzyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Tubulin Polymerization : Compounds with a benzimidazole scaffold have shown significant inhibition of tubulin polymerization, an essential process for cancer cell division. In one study, related compounds exhibited IC50 values ranging from 0.29 to 1.68 µM against various cancer cell lines, indicating potent activity against tumor growth .
- Cell Cycle Arrest : At concentrations around 0.5 µM, some derivatives caused an accumulation of A549 lung cancer cells in the G2/M phase of the cell cycle, suggesting that these compounds disrupt normal cell cycle progression .
Antimicrobial Activity
The compound's structural characteristics suggest it may also possess antimicrobial properties. Related benzimidazole derivatives have demonstrated effectiveness against Gram-positive bacteria and other microbial strains .
The mechanism by which this compound exerts its biological effects likely involves:
- Targeting Specific Enzymes : Research indicates that this compound may interact with specific enzymes or receptors, inhibiting their functions and altering cellular pathways critical for disease progression .
- Binding Affinity Studies : Molecular docking studies have shown that related compounds bind effectively to target proteins involved in cancer progression and cell division .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from other benzimidazole derivatives. Below is a comparison table highlighting structural similarities and biological activities:
| Compound Name | Structure Highlights | Unique Features | Anticancer Activity (IC50) |
|---|---|---|---|
| 2-(2-chloro-3-pyridinyl)-1-methyl-1H-benzimidazole | Contains a chloropyridinyl group | Lacks the dichlorobenzyl moiety | Not specified |
| 5,6-Dichloro-2-(4-chlorophenyl)-1H-benzimidazole | Features dichloro substitution | Different phenyl substituent | IC50 = 0.29 µM |
| 2-Chloro-4-methylbenzimidazole | Methyl substitution on the benzimidazole | Simpler structure without pyridinyl group | Not specified |
Case Study 1: Anticancer Screening
In a screening of various benzimidazole derivatives against the NCI 60 cancer cell line panel, certain compounds exhibited GI50 values below 5.0 μM across multiple cancer types. This suggests that modifications to the benzimidazole core can enhance anticancer efficacy .
Case Study 2: Antimicrobial Testing
A study evaluating the antimicrobial activity of similar compounds found that some derivatives displayed significant inhibition against Gram-positive bacteria at low concentrations (around 10 µg/mL). This positions them as potential candidates for further development as antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
